molecular formula C29H24N2O B14603576 1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole CAS No. 60627-98-7

1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole

Cat. No.: B14603576
CAS No.: 60627-98-7
M. Wt: 416.5 g/mol
InChI Key: VSUOOGLKLZVNCD-UHFFFAOYSA-N
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Description

1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of benzylhydrazine with 1,3-diphenylpropane-1,3-dione under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyloxy moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane or acetonitrile, ambient temperature.

Major Products Formed:

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Hydrogenated pyrazole compounds.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the benzyloxy group.

Scientific Research Applications

1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-4-(benzyloxy)-3,5-diphenyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

60627-98-7

Molecular Formula

C29H24N2O

Molecular Weight

416.5 g/mol

IUPAC Name

1-benzyl-3,5-diphenyl-4-phenylmethoxypyrazole

InChI

InChI=1S/C29H24N2O/c1-5-13-23(14-6-1)21-31-28(26-19-11-4-12-20-26)29(32-22-24-15-7-2-8-16-24)27(30-31)25-17-9-3-10-18-25/h1-20H,21-22H2

InChI Key

VSUOOGLKLZVNCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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